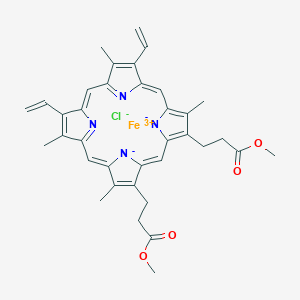

Dimethylhemin

Description

Structure

2D Structure

Properties

IUPAC Name |

iron(3+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N4O4.ClH.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;;/h9-10,15-18H,1-2,11-14H2,3-8H3;1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWRWFGAIQYAIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36ClFeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15741-03-4 | |

| Record name | Hemin dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Chemical Derivatization Methodologies for Dimethylhemin

Synthetic Routes for Dimethylhemin

The primary route to this compound involves the chemical modification of hemin (B1673052), which is iron (III) protoporphyrin IX chloride. Hemin possesses two carboxylic acid groups on its propionate (B1217596) side chains, and the synthesis of this compound is achieved by converting these groups into methyl esters.

Esterification Approaches for Carboxylate Group Modification to Methyl Esters

The conversion of hemin's carboxylate groups to methyl esters is a standard esterification reaction. A common and effective method involves treating hemin with an alcohol in the presence of a strong acid catalyst. One established one-step process utilizes a mixture of trimethyl orthoformate and methanol (B129727) with a catalytic amount of concentrated sulfuric acid. Current time information in Bangalore, IN. In this reaction, hemin is dissolved in the methanol and trimethyl orthoformate solution, and sulfuric acid is added carefully, often with cooling, to initiate the esterification. Current time information in Bangalore, IN.

Another powerful and selective method for the methylation of hemin carboxyl groups employs trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄). google.com This reagent is particularly advantageous because it is highly selective for carboxylic acids and can be used under neutral or basic conditions, which prevents the degradation of sensitive functional groups that might be present on the porphyrin ring. google.commdpi.com This method is effective for both polar and nonpolar hemins and typically results in high yields of the dimethyl ester. google.com The reaction's specificity ensures that other potentially reactive sites on the hemin molecule, such as vinyl groups or hydroxyl groups on modified hemes, remain unaltered. google.com

Optimized Reaction Conditions and Precursor Chemistry in this compound Synthesis

The precursor for this compound synthesis is invariably hemin (protohemin IX), which is typically extracted from bovine blood or available commercially. The purity of the starting hemin is critical for achieving a high yield of the final product.

For the acid-catalyzed esterification, reaction conditions are optimized to ensure complete conversion while minimizing side reactions. A typical laboratory-scale synthesis might involve dissolving approximately 0.1 to 0.2 grams of hemin in a solvent mixture containing methanol and trimethyl orthoformate (e.g., a 1:1 volume ratio). Current time information in Bangalore, IN. The reaction is catalyzed by the dropwise addition of concentrated sulfuric acid and is performed under an inert atmosphere (e.g., argon) using flame-dried glassware to prevent the introduction of water, which could hydrolyze the ester product. nih.gov

When using trimethyloxonium tetrafluoroborate, the choice of solvent is crucial for reaction efficiency. While the reaction can proceed in water, it is often incomplete due to the precipitation of partially methylated products. google.com Higher yields are achieved in solvents like 86% aqueous ethanol (B145695) or 90% aqueous methanol, which provide better solubility for both the hemin and the oxonium salt reagent. google.com The reaction is generally rapid and proceeds to completion with an excess of the methylating agent.

Preparation of Structurally Modified this compound Analogues for Specific Research Applications

The peripheral side chains of the hemin molecule can be extensively modified to probe its biological functions or to create novel catalysts. Synthesizing analogues of this compound with different alkyl substituents allows researchers to systematically alter the steric and electronic properties of the heme cofactor.

Synthesis of Alkyl-Substituted this compound Derivatives (e.g., 3,7-Diethyl-2,8-dimethylhemin, 3-Ethyl-2-methylhemin, 1,4,5,8-Tetramethylhemin (B1228173), Octamethylheme)

The synthesis of alkyl-substituted hemin derivatives often involves multi-step total synthesis of the porphyrin ring itself, followed by iron insertion. These synthetic porphyrins are designed without the propionate side chains, thus precluding the need for esterification. General methods for porphyrin synthesis, such as the MacDonald [2+2] condensation, are employed to create the desired substitution pattern from pyrrole (B145914) precursors. researchgate.net

For example, the synthesis of symmetrical porphyrins like octamethylheme or 1,4,5,8-tetramethylhemin can be achieved by the self-condensation of an appropriately substituted pyrrole or dipyrromethane. researchgate.netmdpi.comresearchgate.net Asymmetric derivatives like 3,7-diethyl-2,8-dimethylhemin and 3-ethyl-2-methylhemin require more complex, stepwise strategies involving the condensation of two different dipyrromethanes. mdpi.comresearchgate.net Once the desired porphyrin ligand is synthesized and purified, the iron atom is inserted using a source of Fe(II) or Fe(III), such as ferrous chloride or ferric acetate, often in a solvent like acetic acid or dimethylformamide (DMF). These alkyl-substituted hemes are valuable tools in biochemical studies, such as the reconstitution of apomyoglobin, to investigate the influence of heme structure on protein dynamics and function. mdpi.comresearchgate.netims.ac.jpresearchgate.net

| Derivative Name | Key Structural Features | Typical Research Application |

| 3,7-Diethyl-2,8-dimethylhemin | Four peripheral substituents (2 ethyl, 2 methyl) | Probing heme-protein interactions in reconstituted myoglobin (B1173299). mdpi.comresearchgate.net |

| 3-Ethyl-2-methylhemin | Two peripheral substituents (1 ethyl, 1 methyl) | Studying the minimal structural requirements for heme function. mdpi.comresearchgate.net |

| 1,4,5,8-Tetramethylhemin | Four methyl groups at meso-adjacent positions | Investigating heme rotation within the myoglobin pocket. mdpi.comresearchgate.net |

| Octamethylheme | Eight methyl groups at all β-pyrrolic positions | Creating a mobile heme environment in reconstituted proteins. mdpi.comims.ac.jp |

Rational Design of this compound Derivatives with Varied Peripheral Substituents

Rational design is a key strategy for creating this compound analogues with tailored properties. researchgate.net This approach leverages knowledge of structure-function relationships to introduce specific chemical modifications that achieve a desired outcome, such as enhanced catalytic activity or altered binding affinity for a target protein. researchgate.netmdpi.com

The goals of rational design in this context include:

Modulating Redox Potential: Altering the electron-donating or withdrawing nature of peripheral substituents can fine-tune the iron center's redox potential, which is critical for applications in catalysis and electron transfer studies. ims.ac.jp

Controlling Heme-Protein Interactions: By systematically changing the size and shape of substituents, researchers can control the steric fit of the heme within a protein's binding pocket, influencing protein stability and function. mdpi.comresearchgate.net

Enhancing Catalytic Activity: For heme-based artificial enzymes, peripheral groups can be designed to create specific substrate-binding sites or to promote a particular reaction pathway. mdpi.comacs.org

Computational methods, such as molecular docking and homology modeling, play a significant role in the rational design process. acs.org These tools allow scientists to predict how a modified hemin derivative will interact with a protein target, guiding the selection of the most promising candidates for chemical synthesis. benthamscience.com This synergy between computational modeling and synthetic chemistry accelerates the development of novel hemin derivatives for advanced applications. mdpi.combenthamscience.com

Analytical Methodologies for the Purity Assessment and Structural Confirmation of Synthetic this compound Products

Rigorous analysis is essential to confirm the identity and purity of synthesized this compound and its analogues. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of hemin derivatives. nih.govacs.org Reversed-phase HPLC, often using a C18 column with a gradient of an organic solvent (like acetonitrile) in water, can effectively separate the desired product from starting materials and byproducts. google.comnih.gov The purity is determined by integrating the area of the product peak relative to any impurity peaks in the chromatogram. nih.gov Purity levels of ≥95% are typically required for research applications. acs.org

Structural Confirmation: The definitive structure of a synthetic hemin derivative is confirmed using a suite of spectroscopic methods:

Mass Spectrometry (MS): ESI (Electrospray Ionization) mass spectrometry provides the precise molecular weight of the compound, confirming its elemental composition. nih.govnih.gov Fragmentation patterns can also offer structural clues about the peripheral substituents. uni-muenchen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the detailed structure of porphyrins. nih.govresearchgate.net The chemical shifts and coupling patterns of the protons and carbons on the porphyrin ring and its side chains provide a complete picture of the molecule's connectivity and stereochemistry. mdpi.comuni-muenchen.deslideshare.net

UV-Visible (UV-Vis) Spectroscopy: All porphyrins exhibit a characteristic and intense absorption band known as the Soret band (around 400 nm), along with weaker Q-bands in the 500-700 nm region. nih.gov The exact positions and intensities of these bands are sensitive to the metal center, axial ligands, and peripheral substituents, making UV-Vis a valuable tool for confirming the successful synthesis and characterization of the heme macrocycle. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethylhemin

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethylhemin and its Complexes

NMR spectroscopy serves as a powerful tool for investigating the detailed molecular structure and dynamics of this compound-containing systems. The paramagnetic nature of the ferric iron center significantly influences the NMR spectra, providing unique information that is not accessible for diamagnetic analogs. creative-biostructure.comwikipedia.org

The presence of an unpaired electron in ferric this compound results in large hyperfine shifts in the NMR spectrum, dispersing the signals over a wide range and reducing signal overlap. creative-biostructure.comwikipedia.org This paramagnetic shift is composed of two components: the contact shift, which arises from the delocalization of the unpaired electron spin onto the ligand atoms, and the pseudocontact shift, which is due to the magnetic anisotropy of the paramagnetic center. wikipedia.org

Analysis of these hyperfine-shifted resonances provides a wealth of information, including:

The metal's oxidation and spin state. creative-biostructure.com

The pattern and extent of electron spin delocalization onto the porphyrin ligand. creative-biostructure.com

The presence of hydrogen bonds. creative-biostructure.com

The magnetic anisotropy and the orientation of magnetic axes. creative-biostructure.com

In reconstituted proteins containing ferric this compound, the hyperfine-shifted proton NMR signals of the prosthetic group are well-resolved from the multitude of signals from the polypeptide chain. researchgate.net This allows for the specific assignment of resonances to individual protons of the heme group, offering a detailed view of the heme's electronic structure within the protein environment. researchgate.net The study of paramagnetic complexes with iron(III) using this technique allows for the evaluation of the anisotropy of the magnetic susceptibility, a key parameter in understanding their magnetic properties. rsc.org

Dynamic NMR (DNMR) spectroscopy is instrumental in quantifying the rates of dynamic processes, such as conformational changes and the rotation of the heme group within the heme pocket of proteins. researchgate.netnih.gov In myoglobin (B1173299) reconstituted with sterically smaller hemes like 3,7-diethyl-2,8-dimethylhemin, paramagnetic NMR analysis has shown that the heme can rotate rapidly around the iron-histidine bond. researchgate.net

Temperature-dependent NMR studies reveal remarkable changes in the pattern of hyperfine-shifted signals, which can be quantitatively analyzed using DNMR methods. researchgate.netnih.gov For instance, in myoglobin reconstituted with 1,4,5,8-tetramethylhemin (B1228173), a transition from slow to rapid heme rotation about the iron-histidine bond is observed around 15°C. researchgate.netnih.gov This dynamic process is characterized by thermodynamic parameters, including activation enthalpy (ΔH‡), activation entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). nih.gov The relatively large activation entropy suggests that significant structural rearrangements in the immediate vicinity of the heme are required to facilitate this rotation. nih.gov

The rate of heme rotation can be precisely determined. For example, a 360° rotational rate of a small heme in myoglobin was found to be 1,400 s⁻¹ at room temperature. researchgate.net In another study, a 90° heme rotation frequency of 5600 s⁻¹ at 20°C was determined for 1,4,5,8-tetramethylhemin in myoglobin. nih.gov These findings highlight the fluctuational nature of the protein structure that accommodates such dynamic heme behavior. researchgate.net

Table 1: Thermodynamic and Kinetic Parameters for Heme Rotation in Reconstituted Myoglobin

| Prosthetic Group | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) | ΔG‡ (kcal/mol at 298 K) | Rotational Frequency (s⁻¹ at 20°C) |

| 1,4,5,8-tetramethylhemin | 16.3 | 14.0 | 12.1 | 5600 (90° rotation) |

| Small hemes (e.g., 3,7-diethyl-2,8-dimethylhemin) | - | - | - | 1400 (360° rotation) |

Data sourced from dynamic NMR analyses. researchgate.netnih.gov

The reconstitution of apomyoglobin with synthetic this compound analogues allows for systematic investigation of heme-protein interactions. researchgate.net Proton NMR is a key technique in these studies, providing insights into the orientation and dynamics of the prosthetic group within the heme pocket. researchgate.net

When myoglobin is reconstituted with asymmetric hemes like 3-ethyl-2-methylhemin, the absence of signals from the prosthetic group in the absence of an external ligand suggests a rotational disorder of the heme within the pocket. researchgate.net This indicates weak site-specific interactions between the sparsely substituted heme and the protein. researchgate.net However, the addition of a strong ligand like cyanide can quench this reorientation, leading to the detection of two interconvertible forms. researchgate.net

In contrast, reconstitution with more symmetrically substituted alkylhemins results in pyrrole-proton NMR signals that appear as sharp singlets, doublets, or quartets, indicative of the dynamic free rotation of these hemins about the Fe-N(His-F8) bond. researchgate.net The temperature-dependent spectral transitions are consistent with a thermally regulated dynamic process. researchgate.net These studies demonstrate how modifying the peripheral substituents of the heme influences its interaction with the protein and its dynamic behavior.

Electronic Absorption (UV-Vis) and Circular Dichroism Spectroscopy of this compound

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are fundamental techniques for characterizing the electronic structure of porphyrins like this compound. These methods are particularly sensitive to the π-electron system of the porphyrin macrocycle and its interaction with the central metal ion and axial ligands.

The UV-Vis spectrum of a typical porphyrin is dominated by two main features: the intense Soret band (or B band) and the weaker Q-bands. researchgate.netlasalle.edu The Soret band, typically appearing around 400 nm, arises from a strongly allowed π-π* transition to the second excited state (S₀ → S₂). researchgate.netlasalle.edu The Q-bands, found in the 500-750 nm region, correspond to a weakly allowed transition to the first excited state (S₀ → S₁). researchgate.net The exact positions and intensities of these bands are influenced by factors such as peripheral substituents, the central metal ion, and the coordination of axial ligands. researchgate.net

For metalloporphyrins, the electronic transitions are primarily associated with the porphyrin ligand's π-π* orbitals. lasalle.edu The absorption spectrum of this compound and its complexes will exhibit these characteristic Soret and Q-bands. The specific wavelengths and extinction coefficients of these bands provide a spectroscopic fingerprint of the compound.

Table 2: Typical UV-Vis Absorption Features of Porphyrins

| Band | Transition | Wavelength Range (nm) | Intensity |

| Soret (B band) | S₀ → S₂ (π-π) | 380-500 | Very Strong |

| Q-bands | S₀ → S₁ (π-π) | 500-750 | Weak |

This table presents a generalized view of porphyrin absorption spectra. researchgate.netlasalle.edu

The UV-Vis and CD spectra of this compound are highly sensitive to changes in its immediate environment, such as the binding of axial ligands to the iron center or alterations in solvent polarity. The binding of different exogenous ligands to the ferric iron in reconstituted myoglobins can be monitored by UV-visible spectroscopy. researchgate.net

Ligand binding can induce shifts in the Soret and Q-bands. For example, a red-shift of the Soret band can occur in high-spin nickel(II) porphyrins upon coordination of an axial ligand, which is attributed to the increased size of the metal center causing a distortion of the porphyrin ring. nih.gov Similarly, changes in the spin state of the iron in this compound upon ligand binding would be expected to produce noticeable changes in the absorption spectrum.

Chemical shift perturbation (CSP) in NMR spectroscopy is another powerful method to track the effects of ligand binding. nih.govresearchgate.net By following the changes in the chemical shifts of the protein's nuclei upon addition of a ligand containing this compound, one can map the binding site and determine the binding affinity. nih.gov While CSP directly measures the nuclear environment, the underlying electronic perturbations are also reflected in the UV-Vis and CD spectra. These spectroscopic changes serve as valuable probes for studying the interaction of this compound with other molecules and its response to environmental stimuli.

Resonance Raman and Infrared (IR) Spectroscopy for this compound

Resonance Raman and Infrared (IR) spectroscopy are powerful vibrational techniques used to probe the molecular structure of this compound. researchgate.net These methods provide complementary information, as the selection rules for vibrational transitions differ between them. d-nb.info IR spectroscopy measures the absorption of infrared radiation by molecules as they transition to a higher vibrational state, which requires a change in the molecule's dipole moment. d-nb.infoapacwomen.ac.in Raman spectroscopy, on the other hand, involves the inelastic scattering of light, and a vibration is Raman-active if it causes a change in the polarizability of the molecule. d-nb.infoapacwomen.ac.in

Vibrational Analysis of the this compound Porphyrin Macrocycle.osti.gov

The vibrational spectrum of the this compound porphyrin macrocycle is characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent atoms. The analysis of these vibrations provides a detailed fingerprint of the molecule's structure. osti.gov Normal-coordinate structural decomposition (NSD) is a powerful method for analyzing the conformation of the porphyrin macrocycle, describing its distortion in terms of displacements along the normal coordinates, which correspond to the molecule's vibrational modes. osti.gov

The high-frequency region of the Raman spectrum (typically 1300-1650 cm⁻¹) is particularly informative, containing the C=C and C=N stretching modes of the porphyrin skeleton. These bands are sensitive to the electron density distribution within the macrocycle. For instance, in meso-substituted porphyrins, shifts in vibrational frequencies can be observed, reflecting changes in the electronic structure induced by the substituents. mdpi.com The positions of these bands can also indicate the planarity of the porphyrin ring; distortions from a planar geometry can lead to shifts and splitting of vibrational bands. researchgate.net

Table 1: Illustrative Vibrational Frequencies for Porphyrin Macrocycles

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(Cα-Cm) | 1550-1650 | Stretching of the Cα-Cm methine bridges, sensitive to the macrocycle's π-electron system. |

| ν(Cβ-Cβ) | 1500-1600 | Stretching of the Cβ atoms within the pyrrole (B145914) rings. |

| ν(Pyr half-ring) | 1300-1400 | Symmetric and asymmetric stretching of the pyrrole half-rings. |

| δ(Pyr def) | 900-1000 | In-plane deformation of the pyrrole rings. |

Note: These are general frequency ranges for porphyrin-type molecules. Specific values for this compound may vary.

Characterization of Ligand-Induced Vibrational Shifts in this compound Complexes

The binding of axial ligands to the central iron atom of this compound induces significant changes in its vibrational spectrum. These shifts provide valuable information about the nature of the iron-ligand bond and the resulting electronic and structural perturbations of the porphyrin macrocycle. nih.gov

When a ligand coordinates to the iron center, it alters the electron density on the iron, which in turn affects the entire π-system of the porphyrin ring. This electronic redistribution leads to shifts in the frequencies of the macrocycle's vibrational modes. For example, the coordination of a strong σ-donating ligand can increase the electron density on the iron, leading to back-bonding into the porphyrin π* orbitals and a subsequent downshift in the frequencies of certain porphyrin skeletal modes. oatext.comnih.gov

Furthermore, new vibrational bands corresponding to the iron-ligand stretching and bending modes appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹). The frequencies of these modes are directly related to the strength of the iron-ligand bond. For instance, studies on dimeric iron-sulfur complexes, which serve as analogs for ligand binding, show that Fe-S bridge-stretching vibrations appear in the 274-420 cm⁻¹ range in IR spectra. rsc.org The observation and assignment of these bands are crucial for characterizing the coordination environment of the iron atom. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons. wisc.eduwikipedia.org This makes it an exceptionally powerful tool for investigating this compound, as the ferric iron (Fe³⁺) center is a paramagnetic species. nih.gov EPR spectroscopy provides detailed information about the electronic structure, spin state, and local environment of the iron center. libretexts.orgnumberanalytics.com

Spin State Characterization of the Iron Center in this compound.osti.gov

The Fe(III) center in this compound can exist in different spin states, primarily a high-spin (S=5/2) state or a low-spin (S=1/2) state, depending on the nature of the axial ligands coordinated to it. The EPR spectrum is highly sensitive to this spin state.

High-Spin (S=5/2) Complexes: In a high-spin configuration, which typically occurs with weak-field ligands like halides or water, the EPR spectrum is characterized by a strong signal near a g-value of 6 and another weaker signal near g=2. This arises from the zero-field splitting of the sextet ground state.

Low-Spin (S=1/2) Complexes: With strong-field ligands such as cyanide or imidazole (B134444), the Fe(III) center adopts a low-spin state. The resulting EPR spectrum is typically rhombic, displaying three distinct g-values (gx, gy, and gz) that reflect the asymmetry of the electronic environment.

The precise g-values obtained from the EPR spectrum are diagnostic of the specific orbitals occupied by the unpaired electron, providing deep insight into the electronic configuration of the iron center. researchgate.net

Elucidation of Ligand Field Effects and Coordination Geometry from EPR Spectra

The EPR spectrum of a this compound complex is not only determined by the spin state but also by the strength and symmetry of the ligand field around the iron atom. numberanalytics.com The g-tensor values and any observed hyperfine coupling provide a detailed picture of the coordination geometry. libretexts.org

The anisotropy of the g-tensor (the difference between g-values along different axes) reflects the symmetry of the ligand field. For example, a perfectly axial symmetry would result in two g-values (g∥ and g⊥), while a lower, rhombic symmetry results in three distinct g-values. researchgate.netresearchgate.net By analyzing these parameters, the geometry of the coordination sphere, such as whether it is tetragonally distorted octahedral or square pyramidal, can be inferred. researchgate.netresearchgate.net

Furthermore, if the ligands have nuclei with a magnetic moment (e.g., ¹⁴N from an imidazole ligand), hyperfine or superhyperfine splitting of the EPR signal may be observed. libretexts.orgcardiff.ac.uk The magnitude of this splitting is related to the degree of covalent character in the iron-ligand bond and provides direct evidence of the atoms coordinated to the iron center. cardiff.ac.uk

Table 2: Typical EPR Parameters for Ferric Heme Complexes

| Spin State | Ligand Type | Typical g-values | Interpretation |

|---|---|---|---|

| High-Spin (S=5/2) | Weak-Field (e.g., H₂O, Cl⁻) | g ≈ 6, g ≈ 2 | Axial symmetry with large zero-field splitting. |

| Low-Spin (S=1/2) | Strong-Field (e.g., CN⁻, Imidazole) | g ≈ 2.8, 2.2, 1.7 | Rhombic symmetry, indicating an asymmetric ligand field. |

Note: These are representative values. The exact g-values for this compound complexes will depend on the specific ligands and the solvent environment.

Advanced Mass Spectrometry for Molecular Identification and Impurity Profiling

Advanced mass spectrometry (MS) is an indispensable analytical technique for the precise molecular identification of this compound and for the detection and characterization of any impurities. americanpharmaceuticalreview.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for this purpose. biomedres.usresolvemass.ca

In an LC-MS system, the this compound sample is first passed through a liquid chromatography column, which separates the main compound from any impurities based on their physicochemical properties like polarity and size. resolvemass.ca The separated components then enter the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used to generate molecular ions without significant fragmentation. americanpharmaceuticalreview.com

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically within 5 ppm error). nih.gov This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula.

For impurity profiling, LC-MS can detect contaminants even at trace levels. nih.gov When an unknown impurity is detected, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the molecular ion of the impurity is isolated and then fragmented. The resulting fragmentation pattern provides structural information that can be used to identify the impurity, often by comparing it to the fragmentation pattern of the parent compound. americanpharmaceuticalreview.comijpsonline.com This systematic approach ensures the purity and quality of the this compound sample. biomedres.us

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iron |

| Cyanide |

| Imidazole |

Coordination Chemistry and Electrochemistry of Dimethylhemin

Iron Coordination Environment in Dimethylhemin Complexes

The coordination environment of the iron center in this compound is paramount in dictating its reactivity. This includes the nature of axial ligands and the influence of peripheral substituents on the porphyrin ring.

The ferric iron center in this compound can coordinate one or two axial ligands, leading to five- or six-coordinate complexes, respectively. The binding of various ligands, particularly nitrogenous bases like imidazoles, has been extensively studied to mimic the axial ligation in hemoproteins.

In studies involving the titration of this compound chloride with imidazole (B134444) derivatives in various solvents, several distinct complex species have been identified through EPR and electronic spectroscopy nih.gov. For imidazole derivatives with a dissociable N-H proton (BH), a stepwise formation of complexes is observed upon addition of a base like hydroxide. These species include the initial bis(imidazole) complex, [Fe(P)(BH)2]+, which then deprotonates to form a mixed-ligand species, Fe(P)(BH)(B), and subsequently the bis(imidazolate) complex, [Fe(P)(B)2]-, where P represents the protoporphyrin IX dimethyl ester dianion and B is the imidazolate anion nih.gov. Further reaction with hydroxide can lead to the formation of hydroxide-containing complexes such as Fe(P)(BH)(OH) and [Fe(P)(B)(OH)]- nih.gov.

In contrast, for imidazole derivatives without a dissociable N-H proton (BR), such as 1-methylimidazole, the initial bis(ligand) complex, [Fe(P)(BR)2]+, is observed to convert to a final hydroxide complex, Fe(P)(BR)(OH), through an intermediate species at low temperatures nih.gov. At room temperature, both types of imidazole complexes ultimately tend to form the hydroxo complex, Fe(P)(OH) nih.gov.

The formation of these various complexes can be monitored by characteristic changes in their electronic and EPR spectra. The crystal field parameters, which describe the electronic environment of the iron center, have been evaluated from the EPR g values for these low-spin complexes, allowing for a detailed characterization of the iron coordination sphere nih.gov.

| Complex Species with NH-Imidazoles (BH) | Description |

|---|---|

| [Fe(P)(BH)2]+ | Initial bis-ligated complex with two neutral imidazole molecules. |

| Fe(P)(BH)(B) | Mixed-ligand complex with one neutral imidazole and one imidazolate anion. |

| [Fe(P)(B)2]- | Bis-ligated complex with two imidazolate anions. |

| Fe(P)(BH)(OH) | Mixed-ligand complex with one neutral imidazole and one hydroxide anion. |

| [Fe(P)(B)(OH)]- | Mixed-ligand complex with one imidazolate and one hydroxide anion. |

The presence of methyl ester groups at the propionate (B1217596) side chains of the porphyrin ring in this compound, as opposed to the free carboxylic acids in hemin (B1673052), imparts a greater lipophilicity to the molecule. This modification influences its solubility and can subtly affect the electronic properties of the porphyrin ring and, consequently, the coordination chemistry at the iron center.

While direct comparative studies detailing the precise influence of the methyl ester groups on the iron coordination geometry are not extensively available, it is understood that these peripheral groups can modulate the electronic nature of the porphyrin macrocycle. This, in turn, can have an impact on the ligand binding affinities and the redox potential of the iron center. The esterification of the propionate groups prevents their participation in proton-coupled electron transfer (PCET) reactions, which has been shown to be a significant pathway in hemin systems with free propionate groups nih.gov. In such systems, the propionate can act as a proton donor/acceptor site, influencing the thermodynamics of electron transfer nih.gov. The absence of this functionality in this compound simplifies the study of electron transfer processes that are solely dependent on the iron center and its axial ligands.

Ligand Exchange Kinetics and Thermodynamic Stability of this compound Complexes

The kinetics of ligand exchange and the thermodynamic stability of the resulting complexes are crucial for understanding the dynamic behavior of this compound in solution.

Redox Chemistry and Electron Transfer Characteristics of this compound

The ability of the iron center in this compound to cycle between different oxidation states (primarily Fe(III) and Fe(II)) is fundamental to its role in many biological and catalytic processes.

The redox potential of the Fe(III)/Fe(II) couple in this compound is a key parameter that reflects the ease of its reduction. This potential is sensitive to the nature of the axial ligands and the surrounding solvent environment. In non-aqueous solvents, which are often used to solubilize this compound, the Fe(III)/Fe(II) redox couple is typically observed as a quasi-reversible process in cyclic voltammetry experiments researchgate.net.

For instance, in a study of iron(III) tetraphenylporphyrin chloride, a related model compound, in dimethylformamide (DMF), the Fe(III)/Fe(II) redox couple was observed, along with other redox processes corresponding to the Fe(II)/Fe(I) and porphyrin ring-centered reductions at more negative potentials nih.gov. The half-wave potentials for these processes provide a quantitative measure of their thermodynamic favorability nih.gov. The separation between the anodic and cathodic peak potentials (ΔEp) in cyclic voltammograms gives an indication of the reversibility of the electron transfer process, with larger separations suggesting slower electron transfer kinetics nih.gov.

The nature of the supporting electrolyte can also influence the observed redox potentials, highlighting the role of the ionic environment in stabilizing the different oxidation states of the iron porphyrin nih.gov.

| Redox Couple | Typical Potential Range vs. Fc/Fc+ (in DMF) | Description |

|---|---|---|

| Fe(III)/Fe(II) | -0.3 to -0.5 V | Reduction of the ferric center to the ferrous state. |

| Fe(II)/Fe(I) | -1.2 to -1.5 V | Further reduction of the ferrous center. |

| Porphyrin-centered | More negative potentials | Reductions involving the porphyrin macrocycle. |

The study of multi-electron transfer reactions involving this compound is essential for understanding its catalytic capabilities. In model systems, electron transfer can occur at the iron center, and in some cases, can be coupled to proton transfer at peripheral sites, although the latter is precluded for the esterified propionate groups of this compound nih.gov.

Mechanistic studies often focus on the role of the axial ligands in modulating the electron transfer process. The electronic communication between the iron center and the axial ligands can influence the rate and thermodynamics of electron transfer. For example, in proton-coupled electron transfer (PCET) studies of a heme model with a single free propionate group, it was shown that electron transfer at the iron center is coupled to proton transfer at the propionate, and the reaction can proceed via a concerted proton-electron transfer (CPET) mechanism nih.gov. While this compound itself cannot undergo this specific type of PCET at its propionate side chains, these studies highlight the importance of considering the entire molecular framework in understanding electron transfer mechanisms.

The electron transfer process in this compound is a fundamental aspect of its chemistry, with the iron center acting as the primary site for redox activity. The kinetics and thermodynamics of these electron transfer reactions are intricately linked to the coordination environment of the iron atom.

Functional Studies and Mechanistic Investigations of Dimethylhemin in Model Biological Systems

Dimethylhemin in Myoglobin (B1173299) Reconstitution Studies

Myoglobin, an oxygen-binding protein found in muscle tissue, has long been a model system for studying protein structure-function relationships. The ability to remove the native heme group and reconstitute the resulting apomyoglobin with synthetic analogues like this compound allows for precise investigation into the forces governing heme-protein interactions. nih.govnih.gov

A key finding from studies using small heme analogues is the dynamic motion of the prosthetic group within the heme pocket. Proton NMR spectroscopy has shown that reducing the steric bulk of the heme side chains allows the heme to rotate rapidly about the iron-histidine bond. nih.govmdpi.com For instance, myoglobin reconstituted with 1,4,5,8-tetramethylhemin (B1228173) demonstrated a 360° rotational rate of approximately 1,400 s⁻¹ at room temperature. nih.govmdpi.com

Interestingly, the mechanism of this rotation is not a simple 360° spin. Clever NMR experiments with asymmetrically substituted analogues, including 3,7-diethyl-2,8-dimethylhemin and 3-ethyl-2-methylhemin, revealed that these smaller hemes did not exhibit free rotation. mdpi.comresearchgate.net This finding was crucial in demonstrating that the dynamic reorientation occurs through a stepwise "hopping" mechanism rather than a direct, continuous rotation. mdpi.comresearchgate.net The activation entropy for this process is relatively large, suggesting that the efficient rotation is facilitated by numerous fluctuating, localized contacts between the heme and the globin, all occurring within a conserved protein crevice. nih.gov

Table 1: Heme Rotation Dynamics in Reconstituted Myoglobin

| Heme Analogue | Observation | Inferred Mechanism | Citation |

|---|---|---|---|

| 1,4,5,8-tetramethylhemin | Rapid rotation (~1,400 s⁻¹ at room temp) | Dynamic fluctuation of heme-globin contacts | mdpi.com, nih.gov, nih.gov |

| 3,7-diethyl-2,8-dimethylhemin | No rotation observed | Demonstrates rotation is not simple free spinning | mdpi.com, researchgate.net |

| 3-ethyl-2-methylhemin | No rotation observed | Supports a stepwise hopping mechanism over direct 360° rotation | mdpi.com, researchgate.net |

A central question in these reconstitution studies is how the altered heme-globin interactions and dynamic heme motion affect the primary function of myoglobin: reversible oxygen binding. mdpi.com The results indicate a surprising resilience of the oxygen-binding properties to the loosening of heme-globin contacts. Functional analyses show that the oxygen binding profile of myoglobin reconstituted with small, mobile hemes is almost identical to that of native myoglobin. nih.govmdpi.com The rate of oxygen dissociation (k_off) is only slightly affected by the heme's rotation. mdpi.com This demonstrates that the precise, static side-chain interactions are not the essential factor for regulating myoglobin's oxygen affinity. mdpi.com

In contrast, modifications to the electronic structure of the porphyrin ring itself have a dramatic impact. Altering the tetrapyrrole array can change the oxygen dissociation constant by many orders of magnitude, highlighting that the molecular shape and electronic properties of the prosthetic group are more critical to function than the specific peripheral contacts with the globin. nih.govmdpi.com

Table 2: Oxygen Binding Affinity in Myoglobin Systems

| Myoglobin System | P₅₀ (mm Hg) | Key Finding | Citation |

|---|---|---|---|

| Native Myoglobin | ~1 | Baseline oxygen affinity | khanacademy.org |

| Myoglobin with small, rotating hemes | ~0.8 | Loose heme-globin contacts do not significantly affect oxygen binding | mdpi.com, researchgate.net |

| Dimeric horse Myoglobin | ~0.7 | Slightly higher affinity than monomer, attributed to a more rigid structure | rsc.org |

P₅₀ is the partial pressure of oxygen at which the protein is 50% saturated. A lower P₅₀ indicates higher oxygen affinity.

This compound as a Probe for Ion Channel Modulation Mechanisms

Beyond its use in hemoprotein reconstitution, this compound provides insight into the molecular requirements for ligand-channel interactions, particularly for voltage-gated sodium channels.

Recent studies have identified extracellular hemin (B1673052) as a potent inhibitor of the human cardiac voltage-gated sodium channel, hNaV1.5, which is critical for cardiac action potential propagation. nih.govnih.gov Hemin inhibits hNaV1.5 with high affinity, showing a half-maximal inhibitory concentration (IC₅₀) of approximately 80 nM. nih.govresearchgate.net The effect is also highly selective for the hNaV1.5 isoform. nih.govresearchgate.net

In stark contrast, this compound is completely ineffective at inhibiting the hNaV1.5 channel. nih.govresearchgate.netresearchgate.net Even at concentrations of 1 µM, significantly higher than the IC₅₀ for hemin, this compound produces no inhibitory effect. nih.gov Similarly, related molecules like heme (with Fe²⁺ instead of Fe³⁺) and the metal-free protoporphyrin IX also fail to inhibit the channel, underscoring the precise structural and chemical features required for modulation. nih.govresearchgate.net

Table 3: Comparative Inhibition of hNaV1.5 Channels

| Compound | Target | IC₅₀ | Efficacy | Citation |

|---|---|---|---|---|

| Hemin | hNaV1.5 | ~80 nM | Potent Inhibitor | nih.gov, researchgate.net |

| This compound | hNaV1.5 | >1 µM | Ineffective | nih.gov, researchgate.net |

| Heme (Fe²⁺) | hNaV1.5 | - | Ineffective | nih.gov |

| Protoporphyrin IX | hNaV1.5 | - | Ineffective | nih.gov |

The dramatic difference in activity between hemin and this compound points to the critical role of the propionate (B1217596) side chains in the porphyrin-channel interaction. Hemin possesses two negatively charged carboxylate groups at physiological pH, whereas in this compound, these are neutralized through esterification. This structural change strongly suggests that electrostatic interactions are a primary driving force for the binding of hemin to the hNaV1.5 channel. nih.govresearchgate.net

The interaction is reminiscent of certain peptide voltage-sensor toxins, and studies using chimeric channels have identified domain II of the hNaV1.5 protein as the crucial determinant for hemin sensitivity. nih.gov Specifically, a single mutation (N803G) in the S3-S4 linker of domain II largely eliminates the inhibitory effect of hemin. nih.govresearchgate.net This indicates that hemin likely binds to a specific site on the channel's voltage sensor. The negatively charged propionate groups of hemin are essential for this interaction, likely engaging with positively charged or polar residues in the binding pocket. nih.gov The absence of these charges in this compound prevents this electrostatic attraction, rendering it unable to bind and modulate channel activity. nih.govresearchgate.net This highlights the principle that for porphyrin-protein interactions, the spatial distribution of peripheral charges can be as important as the core macrocycle structure. rsc.org

This compound in Electrocatalytic Research Models

This compound, a derivative of hemin, belongs to the broader class of iron porphyrins. While direct research on this compound in electrocatalytic models for nitrite (B80452) reduction is not extensively documented in publicly available literature, the behavior of closely related iron porphyrin complexes provides significant insights into its potential catalytic mechanisms. Scientists utilize these synthetic analogs to unravel the fundamental processes of catalysis, offering a framework to understand how this compound might function in similar systems.

Comparative Mechanistic Investigations of Nitrite Reduction Catalysis with Hemin

The electrocatalytic reduction of nitrite (NO₂⁻) is a critical reaction in the global nitrogen cycle and has implications for both environmental remediation and the synthesis of valuable chemicals like ammonia (B1221849) (NH₃). core.ac.ukrsc.orgdicp.ac.cnacs.org Iron porphyrins, due to their structural similarity to the active sites of natural nitrite reductase enzymes, are excellent model compounds for studying this reaction. rsc.orgnih.govnih.gov

Research on synthetic iron porphyrins reveals that the catalytic reduction of nitrite can proceed through multiple pathways, yielding products such as nitric oxide (NO), nitrous oxide (N₂O), hydroxylamine (B1172632) (NH₂OH), and ammonia (NH₃). researchgate.net The selectivity and efficiency of this process are highly dependent on the electronic and structural properties of the porphyrin catalyst and the reaction conditions, such as the applied potential and the availability of protons. acs.orgresearchgate.net

For instance, studies on various iron porphyrin complexes have shown that the introduction of electron-withdrawing or -donating groups on the porphyrin ring can significantly alter the redox potential of the iron center. This, in turn, influences the binding of nitrite and the subsequent reduction steps. acs.org In the case of this compound, the methyl ester groups act as electron-withdrawing substituents, which would be expected to make the iron center more electron-deficient compared to unsubstituted hemin. This electronic perturbation can affect the binding affinity of nitrite to the iron center and modulate the catalytic turnover rate.

Comparative studies with different iron porphyrins have highlighted the importance of the second coordination sphere, which refers to the environment around the metal center created by the porphyrin substituents. These peripheral groups can play a crucial role in stabilizing reaction intermediates and facilitating proton delivery to the active site. For example, iron porphyrins functionalized with pendent pyridine (B92270) or carboxylic acid groups have been shown to enhance the rate and selectivity of nitrite reduction. acs.orgnih.gov While this compound lacks such specific proton-relaying groups, the steric and electronic environment created by the methyl ester groups would still influence the approach and binding of nitrite, as well as the interaction with proton donors in the solution.

The general mechanism for nitrite reduction by an iron porphyrin (FeP) catalyst can be summarized in the following steps:

Reduction of the Catalyst: The ferric iron center (Fe³⁺) of the porphyrin is first electrochemically reduced to the ferrous state (Fe²⁺).

Substrate Binding: Nitrite binds to the Fe²⁺ center.

Reductive N-O Bond Cleavage: A series of electron and proton transfer steps lead to the cleavage of the N-O bonds in the coordinated nitrite, resulting in the formation of various nitrogen-containing products.

The table below summarizes key findings from studies on related iron porphyrin complexes, which can be used to infer the potential behavior of this compound in similar electrocatalytic systems.

| Catalyst System | Key Findings | Potential Relevance to this compound |

| Iron porphyrins with pendent pyridine groups | Pendent groups stabilize nitrite binding and enhance the rate of reduction. Selectivity can be tuned by the applied potential to favor either NO or NH₄⁺ formation. acs.org | The ester groups of this compound, while not proton-relaying, will influence the local environment and could affect substrate binding and product selectivity through electronic and steric effects. |

| Water-soluble iron porphyrin [Fe(TPPS)]³⁻ | Capable of electrocatalytically reducing nitrite to ammonia with high Faradaic efficiency, though side products like N₂O and hydroxylamine can form depending on conditions. researchgate.net | Highlights the general capability of iron porphyrins to mediate the multi-electron reduction of nitrite in aqueous environments. |

| Iron porphyrins with electron-withdrawing groups | Can shift the catalytic reduction of NO (an intermediate in nitrite reduction) to more positive potentials, making the reaction more energetically favorable. researchgate.net | The electron-withdrawing nature of the methyl ester groups in this compound would likely influence the reduction potentials of key catalytic intermediates. |

Studies on Proton-Coupled Electron Transfer (PCET) Mechanisms in Electrocatalytic Systems

The study of PCET in synthetic systems, such as those involving iron porphyrins, provides valuable mechanistic insights. nih.govnih.gov The efficiency of PCET pathways can be influenced by several factors, including the nature of the proton donor, the redox potential of the catalyst, and the design of the catalyst itself, particularly the presence of proton-relaying functionalities. researchgate.net

The general importance of PCET in the electrocatalytic cycle of nitrite reduction by an iron porphyrin can be illustrated by the formation of a key intermediate, an iron-nitrosyl complex ({FeNO}). The further reduction of this intermediate to ammonia is a multi-step process involving several PCET events. The efficiency of these steps is critical for achieving high selectivity towards ammonia.

Research on synthetic iron porphyrin models has elucidated how the electronic properties of the porphyrin can modulate PCET thermodynamics. For example, modifying the porphyrin periphery can tune the pKa of coordinated water molecules or other potential proton-donating groups, thereby influencing the PCET driving force. The electron-withdrawing character of the methyl ester groups in this compound would be expected to influence the acidity of any coordinated species and thereby impact the thermodynamics and kinetics of PCET steps.

The table below outlines key aspects of PCET mechanisms investigated in related iron porphyrin systems, providing a basis for understanding the potential role of this compound.

| PCET Aspect | Findings from Model Systems | Relevance to this compound |

| Role of Pendent Acid/Base Groups | Porphyrins with "hangman" structures or other appended proton-relaying groups can significantly accelerate PCET rates and lower the overpotential for catalysis. researchgate.net | This compound lacks these sophisticated relays, suggesting its PCET pathways would rely on proton transfer from the bulk solution, which may be less efficient. |

| Concerted vs. Stepwise PCET | Studies on heme model systems reacting with substrates like hydroxylamines indicate that concerted proton-electron transfer (CPET) is a viable pathway, avoiding high-energy intermediates. nih.gov | The specific mechanism (concerted vs. stepwise) for this compound would depend on the thermodynamics of the individual electron and proton transfer steps. |

| Influence of Remote Functional Groups | Even remote groups like the heme-propionates can act as the proton transfer site in PCET reactions, demonstrating that the entire molecular structure contributes to the catalytic process. nih.gov | The propionate chains and methyl ester groups of this compound would contribute to the overall electronic structure and solvation environment, thereby influencing PCET. |

Advanced Theoretical and Computational Research on Dimethylhemin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule governed by its electronic configuration. For dimethylhemin, these methods can predict its geometry, charge distribution, and energetic landscape, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies for Ground and Excited States of this compound

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of many-body systems, including complex organometallic compounds like porphyrins. wikipedia.orgmpg.deresearchgate.net This method calculates the total energy of a system based on its electron density, offering a balance of computational cost and accuracy for large molecules. wikipedia.orgaps.org

While comprehensive studies dedicated solely to the ground and excited states of this compound are not extensively detailed in current literature, the principles of DFT are routinely applied to related iron-porphyrin complexes. mdpi.comnih.gov For a molecule like this compound, DFT calculations would typically be employed to:

Optimize the molecular geometry to find the most stable three-dimensional structure.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), the difference of which (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic transition energies. scielo.org.mx

Determine the distribution of electron density and atomic charges, revealing the electrophilic and nucleophilic sites within the molecule.

Studies on similar heme compounds demonstrate that DFT can effectively model reaction mechanisms and rationalize experimental observations, such as the catalytic cycles of P450 enzymes. nih.govehu.eus The application of these established theoretical protocols to this compound is essential for a complete understanding of its electronic properties and reactivity.

Calculation of Electrostatic Surface Potentials to Model Molecular Interactions

The electrostatic surface potential (ESP) is a critical property for understanding and predicting non-covalent interactions between molecules, such as a ligand and a protein binding site. The ESP map visualizes the charge distribution around a molecule, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). scielo.org.mx

Computational studies have been performed to calculate the ESP of this compound and compare it with structurally related porphyrins like hemin (B1673052), heme, and protoporphyrin IX. [1, 2 from initial search] A key structural difference is that the two propionate (B1217596) carboxylate groups of hemin are replaced by methyl ester groups in this compound. This modification has a profound effect on the molecule's ESP.

The calculations, performed using Hartree-Fock methods, reveal that the negative potential associated with the carboxylate groups in hemin is absent in this compound. [1 from initial search] This difference is considered a determining factor in their differential biological activity. For instance, in studies involving the cardiac voltage-gated sodium channel (hNaV1.5), hemin exhibits a potent inhibitory effect, whereas this compound shows no discernible impact. [1, 2 from initial search] The computational models suggest that the interaction between hemin and the channel relies on both the negatively charged carboxylate groups and the electropositive character at the porphyrin's center. This compound, lacking the key negative charges, is unable to establish the necessary interactions for functional modulation of the channel. [1 from initial search]

| Compound | Key Structural Feature | Calculated Electrostatic Potential Characteristic | Observed Functional Impact on hNaV1.5 Channel |

|---|---|---|---|

| Hemin | Fe³⁺, Two Carboxylate Groups | Significant negative potential at carboxylate groups; electropositive center. | Potent inhibitor (IC₅₀ ≈ 80 nM). researchgate.net |

| This compound | Fe³⁺, Two Methyl Ester Groups | Lacks the strong negative potential of carboxylate groups. [1, 2 from initial search] | No discernible impact at 1 µM. [1, 2 from initial search] |

| Heme | Fe²⁺, Two Carboxylate Groups | Lacks the strong electropositive character at the center compared to hemin. [1 from initial search] | Ineffective. researchgate.net |

| Protoporphyrin IX | No central iron, Two Carboxylate Groups | Lacks the central electropositivity. [1 from initial search] | Ineffective. researchgate.net |

Prediction of Spectroscopic Parameters and Redox Potentials

Quantum chemical calculations are powerful tools for predicting spectroscopic properties and redox potentials, which are fundamental to a molecule's characterization and function. nih.govcanterbury.ac.nz The redox potential of heme compounds, which can span a wide range from +400 mV to -400 mV, is critical for their role in electron transfer reactions. mdpi.com

Computational protocols, typically based on DFT, can estimate redox potentials by calculating the Gibbs free energy change for the reduction or oxidation process. mdpi.comrsc.org These calculations often involve a thermodynamic cycle that combines the ionization energy or electron affinity in the gas phase with the free energy of solvation, commonly modeled using a polarizable continuum model (PCM). canterbury.ac.nzrsc.org

For heme-related compounds, theoretical studies have shown that the redox potential is highly sensitive to several factors:

Axial Ligands: The nature of the ligands coordinated to the central iron ion significantly modulates the potential.

Side-Chain Modifications: Changes to the porphyrin ring's peripheral groups, such as the esterification in this compound, alter the electronic properties and thus the redox potential.

Protonation State: The protonation state of ionizable groups, like the propionic acid side chains in other hemes, can shift the redox potential. mdpi.com

Conformation: Even subtle conformational changes, such as the flipping of a histidine ligand, can influence the redox potential by tens of millivolts. mdpi.com

One study involving a dimethyl-hemin complex noted that its first redox wave shifted towards more negative potentials upon coordination with nitrite (B80452), indicating a direct electronic interaction that is quantifiable through electrochemical measurements and can be modeled computationally. [12 from initial search]

Molecular Dynamics Simulations of this compound and its Biomacromolecular Complexes

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. inflibnet.ac.in By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal the conformational flexibility of molecules and the intricate dynamics of their interactions with biological macromolecules like proteins. volkamerlab.org

Analysis of Conformational Flexibility and Dynamics of the this compound Macrocycle

The porphyrin ring, while relatively rigid, possesses significant conformational flexibility that is crucial for its biological function. MD simulations are the primary theoretical tool used to explore this flexibility, quantifying the movement of the macrocycle and its constituent atoms over time. inflibnet.ac.innih.gov This analysis often involves calculating metrics like the root-mean-square deviation (RMSD) to track conformational changes and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. nih.govmdpi.com

While specific MD studies focusing exclusively on the conformational dynamics of the isolated this compound macrocycle are not prominent in the surveyed literature, research on related heme analogues provides valuable insights. For example, MD simulations and NMR studies have revealed that heme molecules can be dynamically disordered within the heme pocket of proteins like myoglobin (B1173299), undergoing rapid rotation. [27 from initial search] This motion is influenced by the heme's peripheral substituents and the surrounding protein environment.

For this compound, MD simulations could precisely characterize the flexibility of the macrocycle, including the dynamics of the methyl ester side chains compared to the propionate groups of hemin. Such studies would be critical for understanding how its conformational preferences and dynamic behavior differ from other hemes and how this might affect its interactions and potential functions.

Protein-Dimethylhemin Interaction Modeling, Docking, and Binding Site Analysis

Understanding how a small molecule interacts with a protein is fundamental to drug discovery and chemical biology. Molecular docking and MD simulations are the leading computational methods for this purpose. scielo.sa.crscielo.sa.cr Docking algorithms predict the preferred orientation and position of a ligand within a protein's binding site, generating a binding score to estimate affinity. rsc.org Subsequent MD simulations can then be used to refine the docked pose and assess the stability of the protein-ligand complex over time. mdpi.com

The interaction of this compound with proteins has been explored in the context of its comparison to hemin. As previously mentioned, this compound fails to modulate the hNaV1.5 sodium channel, in stark contrast to hemin. researchgate.net Computational modeling provides a clear rationale for this observation. The binding of hemin is hypothesized to involve interactions with both negatively charged residues (via its electropositive core) and positively charged residues (via its carboxylate groups). [1 from initial search]

A molecular docking and simulation study of this compound with a protein like hNaV1.5 would likely reveal:

Low Binding Affinity: Due to the lack of negatively charged carboxylate groups, docking scores would be predicted to be significantly lower than those for hemin in binding sites that feature key electrostatic interactions with these groups.

Unstable Complex: An MD simulation of a docked this compound-protein complex would probably show high RMSD for the ligand, indicating that it does not remain stably in the binding pocket and may quickly dissociate.

Importance of Electrostatics: Analysis of the interaction energies would confirm that the loss of key electrostatic interactions, due to the replacement of carboxylates with methyl esters, is the primary reason for the weakened binding.

Computational Insights into Ligand Exchange Pathways and Spin State Transitions in this compound

Advanced computational studies have been instrumental in elucidating the mechanistic details of ligand exchange reactions and the subtle interplay of spin states in this compound. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

Ligand Exchange Pathways:

The exchange of axial ligands in heme compounds is a fundamental process that governs their reactivity and biological function. Computational modeling, particularly using Density Functional Theory (DFT), has been employed to map out the potential energy surfaces for ligand substitution in model hemin systems, which can provide insights applicable to this compound.

These studies typically explore two primary mechanisms for ligand exchange:

Dissociative Mechanism: This pathway involves the initial detachment of the existing axial ligand to form a five-coordinate intermediate. Subsequently, the incoming ligand coordinates to the iron center. The energy barrier for this process is largely determined by the strength of the bond being broken.

Associative Mechanism: In this mechanism, the incoming ligand first coordinates to the iron center, forming a transient six-coordinate or seven-coordinate intermediate, followed by the departure of the original ligand. This pathway is more common for complexes with open coordination sites or flexible geometries.

While specific computational data for this compound is not extensively detailed in the provided search results, the principles derived from studies on related hemin derivatives are informative. For instance, theoretical investigations on various heme complexes have shown that the nature of the axial ligand significantly influences the preferred exchange pathway and the associated energy barriers. nih.gov The electronic properties of the porphyrin ring, modified by the dimethyl ester groups in this compound, are also expected to play a crucial role in modulating the kinetics and thermodynamics of ligand exchange.

Spin State Transitions:

The iron center in this compound can exist in different spin states, primarily the high-spin (S=5/2) and low-spin (S=1/2) states for ferric (Fe(III)) hemin. The relative energies of these spin states are critical as they influence the compound's magnetic properties, reactivity, and spectroscopic signatures. Computational chemistry offers powerful tools to predict and rationalize these spin state energetics.

Key findings from theoretical studies on related iron-porphyrin systems that are relevant to this compound include:

Influence of Axial Ligands: The nature of the axial ligands is a primary determinant of the spin state. Strong-field ligands generally favor a low-spin state, while weak-field ligands lead to a high-spin state. Computational models can quantify these effects by calculating the energy difference between the spin states for various ligand combinations. nih.gov

Geometric Distortions: The geometry of the porphyrin macrocycle can also influence the spin state equilibrium. Non-planar distortions, for example, can alter the ligand field strength and thereby shift the preference for a particular spin state.

Environmental Effects: The surrounding environment, including solvent and crystal packing forces, can impact the spin state. Computational models that incorporate these effects, for instance through continuum solvation models or periodic boundary conditions, provide a more accurate picture of the spin state energetics in realistic environments.

The accurate prediction of spin-state energy differences remains a challenge for computational methods, with results often being sensitive to the chosen level of theory and basis set. However, ongoing developments in DFT functionals and high-level ab initio methods are continuously improving the reliability of these predictions.

Interactive Data Table: Factors Influencing Ligand Exchange and Spin States in Hemin Systems

| Factor | Influence on Ligand Exchange | Influence on Spin State |

| Nature of Axial Ligand | Stronger bonds lead to higher activation energies for dissociative pathways. | Strong-field ligands stabilize the low-spin state; weak-field ligands favor the high-spin state. |

| Porphyrin Substituents | Electron-withdrawing or -donating groups can modulate the lability of the axial ligand. | Can tune the electronic structure of the iron center, subtly influencing spin-state energetics. |

| Solvent Environment | Coordinating solvents can promote associative exchange mechanisms. | Can stabilize one spin state over another through differential solvation energies. |

| Geometric Distortions | Can create steric hindrance or open coordination sites, affecting ligand accessibility. | Can alter the ligand field splitting and shift the spin-state equilibrium. |

Conclusion and Future Academic Research Directions for Dimethylhemin

Summary of Key Academic Findings and Contributions of Dimethylhemin Research

Research involving this compound has provided crucial insights into the structure-function relationships of hemin (B1673052) and other porphyrins. A significant body of work has utilized this compound as a control molecule to demonstrate the critical role of the negatively charged carboxylate groups of hemin in mediating its biological effects.

One of the most notable findings is that this compound, in contrast to hemin, is ineffective at inhibiting the human cardiac voltage-gated sodium channel hNaV1.5. dntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This highlights the necessity of the carboxylate groups for the interaction between hemin and the channel protein, suggesting an electrostatic component to the binding mechanism. The lack of activity of this compound, where these carboxylates are replaced by neutral methyl ester groups, underscores the specificity of hemin's inhibitory action. nih.govresearchgate.net

Furthermore, studies have employed this compound in model systems to investigate fundamental biochemical processes. For example, it has been used in models of secondary electron transport across lipid bilayers, demonstrating the capacity of metalloporphyrins to facilitate electron transfer. acs.org The synthesis of this compound has also been a subject of study, with methods like esterification using trimethyloxonium (B1219515) tetrafluoroborate (B81430) being explored. umich.edu These synthetic studies are foundational for the preparation of modified porphyrins for various research applications.

The key contributions of this compound research can be summarized in the following table:

| Research Area | Key Finding/Contribution | Reference |

| Ion Channel Modulation | Ineffective at inhibiting hNaV1.5, highlighting the importance of hemin's carboxylate groups for this biological activity. | dntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Electron Transport | Used in model systems to demonstrate the role of metalloporphyrins in catalyzing electron transport across membranes. | acs.org |

| Synthetic Chemistry | Development of methods for the esterification of hemin to produce this compound and other derivatives. | umich.edu |

| Biophysical Studies | Employed as a comparative molecule to elucidate the influence of peripheral group modifications on the properties and interactions of porphyrins. | researchgate.net |

Unexplored Research Frontiers and Methodological Advancements for this compound Studies

Despite its utility as a research tool, many aspects of this compound's chemical and biological behavior remain to be explored. Future research could delve into several promising areas:

Systematic Investigation of Protein Interactions: While the interaction with hNaV1.5 has been studied, a comprehensive screen of other potential protein targets for this compound is lacking. Such studies could reveal new biological roles for modified porphyrins and further delineate the structural requirements for hemin-protein interactions.

Exploring the Impact on Heme-Regulated Processes: Heme is a crucial signaling molecule in numerous cellular processes. Investigating the effect of this compound on these pathways could provide a more nuanced understanding of how the physicochemical properties of hemin, particularly its charge, influence its regulatory functions.

Advanced Spectroscopic and Computational Analysis: The application of advanced spectroscopic techniques, such as two-dimensional infrared spectroscopy or resonance Raman spectroscopy, could provide deeper insights into the vibrational and electronic structure of this compound and its interactions with its environment. researchgate.net Coupled with high-level quantum mechanics calculations, these methods could offer a detailed picture of its molecular properties. dntb.gov.ua

Development of Novel Delivery Systems: The hydrophobicity of this compound presents challenges for its use in aqueous biological systems. researchgate.net Research into novel formulation and delivery strategies, such as encapsulation in nanoparticles or micelles, could enhance its bioavailability and utility in cellular and in vivo studies.

Methodological advancements that could propel this compound research include the use of high-throughput screening platforms to identify new protein binding partners and the application of cryo-electron microscopy to visualize its interactions with macromolecules at atomic resolution.

Potential for this compound as a Tool in Fundamental Chemical Biology Research

This compound's value as a tool in chemical biology stems from its close structural resemblance to hemin, coupled with a key functional group modification. This allows researchers to dissect the specific contributions of the carboxylate groups to hemin's diverse functions.

As a molecular probe, this compound can be used to:

Differentiate between electrostatic and other binding interactions: By comparing the effects of hemin and this compound, researchers can infer the importance of electrostatic interactions mediated by the carboxylate groups.

Modulate the solubility and aggregation properties of hemin: The esterification of the carboxylate groups alters the solubility and aggregation behavior of the porphyrin, which can be leveraged to study the influence of these properties on its biological activity. researchgate.net

Serve as a precursor for further chemical modification: The methyl ester groups of this compound can be subjected to further chemical reactions, allowing for the attachment of fluorescent tags, affinity labels, or other functional moieties. This opens up possibilities for creating sophisticated chemical biology tools for imaging and proteomics.

The use of this compound in concert with other chemically modified hemes, such as those with altered peripheral vinyl or methyl groups, can provide a powerful toolkit for systematically probing the structure-activity relationships of this vital biological molecule. mdpi.com

Outlook on the Rational Design of Next-Generation Synthetic Porphyrinoids for Specific Research Applications

The insights gained from studies of this compound and other modified natural porphyrins are instrumental in guiding the rational design of novel synthetic porphyrinoids. The understanding of how subtle structural changes can lead to significant alterations in biological activity is a cornerstone of this design process.

Future directions in the rational design of synthetic porphyrinoids will likely focus on:

Fine-tuning electronic and steric properties: By strategically placing different functional groups on the porphyrin macrocycle, it is possible to modulate the electronic properties of the central metal ion and control the steric accessibility of the molecule. This can lead to the development of catalysts with enhanced reactivity and selectivity or sensors with improved sensitivity.

Developing targeted therapeutic agents: The knowledge of how porphyrins interact with specific proteins can be used to design synthetic porphyrinoids that target particular enzymes or receptors involved in disease. This could lead to the development of new photodynamic therapy agents or targeted inhibitors.

Creating self-assembling nanomaterials: The aggregation properties of porphyrins can be harnessed to create well-defined nanostructures with interesting photophysical and electronic properties. The design of porphyrinoids with specific self-assembly motifs could lead to the development of novel materials for electronics and photonics.

Q & A

Q. What systematic approaches validate novel hypotheses about this compound’s role in multi-target therapies?

- Methodological Answer : Design multi-omics studies (e.g., transcriptomics and proteomics) to identify off-target effects. Use knockout models or RNAi to confirm target specificity. For translational hypotheses, integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict dosing regimens. Pre-register hypotheses on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |